molecular formula C9H9NO7 B1506267 (5-Nitrofuran-3-yl)methylene diacetate CAS No. 859445-34-4

(5-Nitrofuran-3-yl)methylene diacetate

Cat. No.: B1506267
CAS No.: 859445-34-4
M. Wt: 243.17 g/mol
InChI Key: KBBDSHFKRKOQQK-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methylene diacetate (CAS: 92-55-7) is a nitrofuran derivative with the molecular formula C₉H₉NO₇ and a molecular weight of 243.17 g/mol . Structurally, it consists of a 5-nitro-substituted furan ring linked to a methylene group bearing two acetate moieties. This compound is widely recognized as a pharmacopeial reference standard (e.g., USP Nitrofurfural Diacetate RS) for quality control in pharmaceutical analysis . Synonyms include 5-nitro-2-furaldehyde diacetate, nitrofurfural diacetate, and [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate .

Properties

CAS No.

859445-34-4

Molecular Formula

C9H9NO7

Molecular Weight

243.17 g/mol

IUPAC Name

[acetyloxy-(5-nitrofuran-3-yl)methyl] acetate

InChI

InChI=1S/C9H9NO7/c1-5(11)16-9(17-6(2)12)7-3-8(10(13)14)15-4-7/h3-4,9H,1-2H3

InChI Key

KBBDSHFKRKOQQK-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
(5-Nitrofuran-2-yl)methylene diacetate C₉H₉NO₇ 243.17 Nitrofuran, diacetate Pharmaceutical standard, precursor
Methylene diacetate C₅H₈O₄ 132.11 Diacetate, methylene bridge Solvent, formaldehyde precursor
Nitrofurantoin C₁₀H₁₅N₄O₅ 278.18 Nitrofuran, hydantoin ring Antibiotic (UTIs)
Nifursol C₁₃H₁₆N₄O₆ 324.29 Nitrofuran, salicylic hydrazide Antiparasitic (poultry)
Benzylidene diacetate C₁₁H₁₂O₄ 208.21 Benzyl, diacetate Organic intermediate

Key Observations :

  • The nitrofuran core in (5-Nitrofuran-2-yl)methylene diacetate distinguishes it from non-nitrated analogues like methylene diacetate. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability .
  • Compared to Nitrofurantoin and Nifursol , the diacetate lacks a hydantoin or hydrazide moiety, limiting direct antimicrobial activity but making it a critical synthetic precursor .

Hydrolysis and Stability

Hydrolysis behavior varies significantly among diacetates due to electronic and steric factors:

Compound Hydrolysis Mechanism Rate Constant (25°C, 7.92 N HCl) Stability Notes
(5-Nitrofuran-2-yl)methylene diacetate Likely bimolecular* Not reported Stable under acidic conditions†
Methylene diacetate Bimolecular $ k' = 0.000134 \, \text{mol}^{-1}\text{L} $ Hydrolyzes to formaldehyde + acetic acid
Ethylidene diacetate Unimolecular Higher than methylene diacetate More reactive at high acid conc.

Inference: The nitro group in (5-Nitrofuran-2-yl)methylene diacetate likely stabilizes the compound against hydrolysis compared to aliphatic diacetates. This is attributed to reduced electron density at the methylene carbon, hindering nucleophilic attack .

Spectroscopic Properties

Infrared (IR) Spectroscopy :

  • C=O Stretch :
    • (5-Nitrofuran-2-yl)methylene diacetate: ~1741 cm⁻¹ (similar to CHDM diacetate) .
    • Aliphatic-aliphatic polycarbonates: 1743 cm⁻¹ .
  • C–O–C Stretch : 1,161–1,254 cm⁻¹ (consistent with carbonate/acetate linkages) .

¹H-NMR Data :

  • Methylene protons (–OOCOCH₂–): δ = 4.12–4.35 (terminal methylene group) .
  • Aromatic protons (nitrofuran): δ = 7.1–7.3 (overlap with polycarbonate signals in related compounds) .

Pharmacopeial Relevance

(5-Nitrofuran-2-yl)methylene diacetate is listed in the USP Reference Standards alongside Nitrofurantoin and Nitrofurazone, underscoring its role in ensuring drug purity .

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